molecular formula C12H13N3O4S B5553899 N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

Cat. No. B5553899
M. Wt: 295.32 g/mol
InChI Key: KJTJFMKDLBEEDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multistep reactions starting from basic aromatic or heteroaromatic compounds. A general approach includes the construction of the pyrimidine ring through cyclization reactions followed by functional group transformations to introduce various substituents, such as sulfonamide groups and hydroxyl groups. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcases a route that could be analogous to the target compound's synthesis, highlighting the versatility of pyrimidine chemistry in creating complex molecules with specific functional groups (Grivsky et al., 1980).

Scientific Research Applications

Crystal Structure and Molecular Interaction

The study of pyrimidine and aminopyrimidine derivatives, including those related to N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, reveals their significance in crystal structure analysis and molecular interaction. These compounds exhibit hydrogen bonding capabilities, forming complex motifs and associations in their crystal structures, which are crucial for understanding molecular recognition and assembly processes. The analysis of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate showcases the role of the sulfonic acid group in mimicking carboxylate anions, highlighting the structural diversity and intermolecular interactions of these compounds (Balasubramani, Muthiah, & Lynch, 2007).

Reactivity and Synthesis

The reactivity of pyrimidine derivatives is of particular interest in synthetic chemistry, where they serve as intermediates for various organic transformations. The photochemical generation and reactivity of hydroxyl radical adducts of thymidine, a pyrimidine nucleoside, demonstrate the utility of these compounds in studying DNA damage and repair mechanisms. The generation of reactive intermediates through photolysis and their subsequent reactions provide insights into the structural and electronic factors influencing these processes (San Pedro & Greenberg, 2012).

Biological Activity and Pharmacological Potential

Pyrimidine derivatives exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. The synthesis and characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their evaluation as antioxidants highlight the importance of the pyrimidine nucleus in medicinal chemistry. These compounds, through various in vitro test systems, have shown promising antioxidant activity, indicating their potential for therapeutic applications (Rani et al., 2012).

Multifunctional Antioxidants for Age-related Diseases

The development of multifunctional antioxidants based on N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide derivatives for the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) showcases the therapeutic potential of pyrimidine derivatives. These compounds, featuring free radical scavenger groups and metal chelating groups, protect cells against oxidative stress, highlighting their potential as preventive treatments for age-related diseases (Jin, Randazzo, Zhang, & Kador, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further studies to determine its properties, potential uses, and safety profile. It could also involve the development of new synthesis methods or the exploration of its potential applications in various fields .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-7-3-8(2)5-9(4-7)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTJFMKDLBEEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

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